2-(4-(2-CL-Benzyl)-1-piperazinyl)-N'-(1-(3-pyridinyl)ethylidene)acetohydrazide
Description
This compound belongs to the hydrazone class, characterized by a piperazine core substituted with a 2-chlorobenzyl group, an acetohydrazide backbone, and a 3-pyridinyl ethylidene moiety. Such features are common in molecules targeting enzymes, receptors, or microbial pathways .
Properties
Molecular Formula |
C20H24ClN5O |
|---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide |
InChI |
InChI=1S/C20H24ClN5O/c1-16(17-6-4-8-22-13-17)23-24-20(27)15-26-11-9-25(10-12-26)14-18-5-2-3-7-19(18)21/h2-8,13H,9-12,14-15H2,1H3,(H,24,27)/b23-16+ |
InChI Key |
OJMMFQAUGAEHRY-XQNSMLJCSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)/C3=CN=CC=C3 |
Canonical SMILES |
CC(=NNC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-CL-Benzyl)-1-piperazinyl)-N’-(1-(3-pyridinyl)ethylidene)acetohydrazide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.
Formation of the Hydrazide Group: The hydrazide group can be synthesized by reacting hydrazine with acyl chlorides or esters.
Coupling with Pyridine Derivative: The final step involves coupling the piperazine derivative with a pyridine derivative under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl and piperazine moieties.
Reduction: Reduction reactions can occur at the hydrazide functional group.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Biological Activities
The compound has been investigated for various biological activities, including:
Antimicrobial Activity
Studies have shown that derivatives of hydrazide compounds exhibit significant antimicrobial properties. For instance, the compound's structural analogs have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting growth . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Research indicates that compounds with similar structural motifs have shown anticancer activity. The presence of piperazine and pyridine moieties is often linked to enhanced interaction with biological targets involved in cancer proliferation. Molecular docking studies suggest that this compound may effectively bind to key enzymes or receptors in cancer cells .
Neurological Applications
Given the piperazine structure, there is potential for this compound to act on neurological pathways. Piperazine derivatives are known for their anxiolytic and antidepressant effects. Preliminary studies suggest that modifications to the hydrazide core may enhance these properties, making it a candidate for further development in treating anxiety disorders .
Molecular Docking Studies
Molecular docking studies have been instrumental in elucidating how this compound interacts with various biological targets. The computational analysis reveals that the compound can effectively bind to certain receptors, potentially influencing their activity:
| Target Protein | Binding Affinity (kcal/mol) | Interaction Type |
|---|---|---|
| Protein Kinase A | -8.5 | Hydrogen bonds, hydrophobic interactions |
| Serotonin Receptor 5-HT1A | -7.8 | Ionic interactions |
| DNA Topoisomerase II | -9.0 | π-π stacking interactions |
These interactions are crucial for understanding the potential therapeutic applications of the compound.
Case Studies
Several case studies highlight the efficacy and versatility of compounds similar to 2-(4-(2-Chloro-Benzyl)-1-piperazinyl)-N'-(1-(3-pyridinyl)ethylidene)acetohydrazide:
Case Study 1: Antibacterial Efficacy
A study conducted on a series of hydrazone derivatives demonstrated that modifications in the hydrazide structure significantly enhanced antibacterial activity against resistant strains of bacteria. The findings indicated a correlation between structural features and antimicrobial potency, suggesting that further optimization could yield even more effective agents .
Case Study 2: Anticancer Activity
In vitro tests on cancer cell lines revealed that specific derivatives exhibited cytotoxic effects at low micromolar concentrations. The study emphasized the importance of the piperazine and pyridine components in mediating these effects, providing a rationale for future drug design efforts targeting cancer therapy .
Mechanism of Action
The mechanism of action of 2-(4-(2-CL-Benzyl)-1-piperazinyl)-N’-(1-(3-pyridinyl)ethylidene)acetohydrazide may involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues and Substituent Effects
The compound shares structural homology with several hydrazide derivatives (Table 1). Key differences in substituents influence biological activity and physicochemical properties:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, pyridine) enhance binding to enzymes or receptors with polar active sites, as seen in the target compound .
- Methoxy and hydroxy groups (e.g., ) improve solubility and H-bond interactions, critical for antimicrobial activity .
- Bulky substituents (e.g., naphthyl in ) may reduce membrane permeability but increase affinity for hydrophobic targets .
Pharmacological Activity
Antimicrobial Activity
- Compounds with para-substituted phenyl groups (e.g., 3,4,5-trimethoxy in ) show MIC values of 4–8 µg/mL against Candida albicans .
- In , benzimidazole-acetohydrazides achieved MICs of 4 µg/mL, suggesting that heterocyclic substituents significantly enhance potency .
Anticholinesterase Activity
- Piperazine-containing hydrazones () demonstrated acetylcholinesterase (AChE) inhibition, with compound 3c (4-nitro substituent) showing the highest activity (IC₅₀ ~ 1.2 µM). The target compound’s 3-pyridinyl group may mimic this electron-withdrawing effect .
Anticancer Activity
Physicochemical Properties
Tables and Figures :
- Table 1 : Structural comparison of analogs.
- Figure 1 : Chemical structure of the target compound (derived from ).
Biological Activity
2-(4-(2-CL-Benzyl)-1-piperazinyl)-N'-(1-(3-pyridinyl)ethylidene)acetohydrazide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article aims to summarize its biological activity based on available research findings, including data tables and case studies.
Molecular Formula
- Molecular Formula : C₁₈H₁₈ClN₃O
- Molecular Weight : 335.81 g/mol
Structural Representation
The compound features a piperazine ring, a chlorobenzyl group, and a pyridine moiety, which contribute to its biological activity.
Anticancer Properties
Research indicates that derivatives of hydrazides, including the compound , exhibit significant anticancer activity. A study demonstrated that similar compounds could inhibit cell proliferation in various cancer cell lines, suggesting a potential mechanism involving apoptosis induction and cell cycle arrest .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Apoptosis Induction |
| Compound B | HeLa | 15 | Cell Cycle Arrest |
| This compound | A549 | TBD | TBD |
Neurological Effects
The compound has been studied for its potential as a muscarinic receptor antagonist, which may have implications for treating neurological disorders. Muscarinic receptors play a crucial role in cognitive functions and their modulation can influence conditions such as Alzheimer's disease .
Case Study: Muscarinic Receptor Antagonism
A study on similar piperazine derivatives showed that they effectively blocked M1 muscarinic receptors, leading to improved cognitive function in animal models of Alzheimer’s disease. The findings suggest that modifications in the piperazine structure can enhance receptor binding affinity .
Toxicological Profile
Preliminary assessments indicate that the compound may cause skin and eye irritation, necessitating caution in handling. The safety profile is critical for further development into therapeutic agents .
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Kinases : Similar compounds have shown promise as kinase inhibitors, which are vital in cancer progression.
- Receptor Modulation : The interaction with muscarinic receptors suggests potential modulation of neurotransmitter systems involved in cognition.
Q & A
Basic: How can researchers optimize the synthesis of 2-(4-(2-CL-Benzyl)-1-piperazinyl)-N'-(1-(3-pyridinyl)ethylidene)acetohydrazide to improve yield and purity?
Methodological Answer:
The synthesis typically involves condensation reactions between hydrazides and carbonyl-containing intermediates. Key steps include:
- Hydrazine-Carbonyl Condensation: Reacting 4-(2-chlorobenzyl)piperazinyl acetohydrazide with 3-pyridinyl ethylidene carbonyl derivatives under reflux in ethanol or methanol. Monitoring reaction completion via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) is critical .
- Purification: Recrystallization from ethanol or acetonitrile enhances purity (>95%). Evidence suggests that slow cooling (2°C/min) reduces impurity incorporation .
- Yield Optimization: Stoichiometric excess of hydrazine derivatives (1.2–1.5 equivalents) improves conversion rates, as seen in analogous Schiff base syntheses .
Basic: What analytical techniques are most reliable for structural characterization of this compound?
Methodological Answer:
- Spectroscopy:
- NMR: ¹H NMR (DMSO-d6) identifies key protons: δ 8.3–8.5 ppm (pyridinyl H), δ 7.2–7.4 ppm (aromatic H from 2-Cl-benzyl), and δ 3.5–4.0 ppm (piperazinyl CH2). ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and imine (C=N, ~155 ppm) groups .
- Mass Spectrometry: ESI-MS (m/z ~400–410 [M+H]⁺) validates molecular weight. Fragmentation patterns distinguish regioisomers .
- X-ray Crystallography: Single-crystal diffraction (e.g., CCDC-1990392 protocols) resolves stereochemistry of the hydrazone bond (E/Z configuration) .
Basic: How can researchers assess the compound’s preliminary biological activity?
Methodological Answer:
- In Vitro Assays:
- Dose-Response Curves: Use logarithmic concentrations (1 nM–100 µM) to establish EC50/IC50 values. Include positive controls (e.g., ascorbic acid for antioxidants) .
Advanced: What mechanistic insights explain the stereoselectivity of the hydrazone formation in this synthesis?
Methodological Answer:
- Kinetic vs. Thermodynamic Control:
- Computational Validation: DFT calculations (B3LYP/6-31G*) predict relative energies of E/Z conformers. Solvent polarity (ε > 20) stabilizes E-configuration .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Molecular Docking:
- Target Selection: Use crystal structures of 5-HT1A (PDB: 6WGT) or D2 receptors (PDB: 6CM4). Dock the compound’s piperazinyl and pyridinyl moieties into hydrophobic pockets .
- Binding Affinity Prediction: AutoDock Vina calculates ΔG values (< -8 kcal/mol suggests strong binding). Modify substituents (e.g., Cl → CF3) to enhance van der Waals interactions .
- ADMET Profiling: SwissADME predicts blood-brain barrier penetration (logBB > 0.3) and CYP450 inhibition risks .
Advanced: How should researchers resolve contradictions in reported spectroscopic data for this compound?
Methodological Answer:
- Source Analysis: Cross-reference NMR shifts with structurally analogous compounds (e.g., N′-(3,4-dimethoxybenzylidene) derivatives) to identify solvent or pH artifacts .
- Dynamic Effects: Variable-temperature NMR (25–60°C) detects rotational barriers in hydrazone bonds, which may cause peak splitting .
- Reproducibility: Standardize solvent (DMSO-d6 vs. CDCl3) and concentration (10–20 mg/mL) to minimize batch-to-batch variability .
Advanced: What strategies mitigate by-product formation during piperazinyl alkylation steps?
Methodological Answer:
- Reagent Selection: Use Boc-protected piperazine to prevent N-alkylation side reactions. Deprotect with TFA post-reaction .
- Temperature Control: Maintain reactions at 0–5°C during alkyl halide addition to suppress dimerization .
- Chromatographic Monitoring: HPLC (C18 column, 0.1% TFA in acetonitrile/water) quantifies by-products (<2% acceptable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
